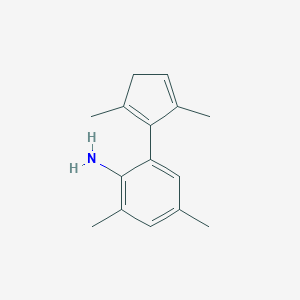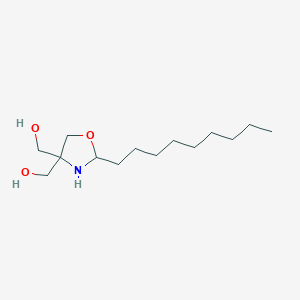
(2-Nonyl-1,3-oxazolidine-4,4-diyl)dimethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Nonyl-1,3-oxazolidine-4,4-diyl)dimethanol is a chemical compound belonging to the oxazolidine family. Oxazolidines are five-membered heterocyclic compounds containing nitrogen and oxygen atoms. This particular compound is characterized by the presence of a nonyl group attached to the nitrogen atom and two hydroxymethyl groups attached to the carbon atoms at positions 4 and 4’ of the oxazolidine ring. It is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Nonyl-1,3-oxazolidine-4,4-diyl)dimethanol typically involves the reaction of 1,2-amino alcohols with aldehydes or ketones. One common method is the metal-free domino annulation/Mannich reaction, where 1,2-amino alcohols react with formaldehyde and aryl- or alkylpropiolic acids to form oxazolidines . Another approach involves transition metal-catalyzed cascade reactions, which provide a straightforward and efficient route to synthesize oxazolidines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The choice of catalysts, solvents, and reaction parameters can be optimized to achieve high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Nonyl-1,3-oxazolidine-4,4-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxazolidine ring can be reduced to form amines or alcohols.
Substitution: The nonyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and aryl halides can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Alkyl or aryl-substituted oxazolidines.
Applications De Recherche Scientifique
(2-Nonyl-1,3-oxazolidine-4,4-diyl)dimethanol has several scientific research applications:
Medicine: It is investigated for its potential therapeutic applications, including its role in drug development and as a diagnostic tool.
Industry: It is used in the production of polymers, coatings, and adhesives due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (2-Nonyl-1,3-oxazolidine-4,4-diyl)dimethanol involves its interaction with specific molecular targets and pathways. For example, as a fluorescent probe, it binds to metal ions, leading to changes in its fluorescence properties. The coordination of the oxazolidine ring with metal ions can be studied using density functional theory (DFT) calculations to understand the electronic and structural changes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-(Pyridin-2-yl)oxazolidine-4,4-diyl)dimethanol: Another oxazolidine derivative used as a fluorescent probe.
Oxazolidinones: A class of compounds with a similar oxazolidine ring structure, known for their antibacterial properties.
Spirooxazolidines: Compounds with a spirocyclic structure that exhibit unique biological activities.
Uniqueness
(2-Nonyl-1,3-oxazolidine-4,4-diyl)dimethanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its nonyl group and hydroxymethyl groups contribute to its versatility in various applications, making it a valuable compound in scientific research and industrial processes.
Propriétés
Numéro CAS |
651291-23-5 |
|---|---|
Formule moléculaire |
C14H29NO3 |
Poids moléculaire |
259.38 g/mol |
Nom IUPAC |
[4-(hydroxymethyl)-2-nonyl-1,3-oxazolidin-4-yl]methanol |
InChI |
InChI=1S/C14H29NO3/c1-2-3-4-5-6-7-8-9-13-15-14(10-16,11-17)12-18-13/h13,15-17H,2-12H2,1H3 |
Clé InChI |
MSDVDROBPQXWGD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1NC(CO1)(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(phenylsulfanyl)methyl]but-2-enoate](/img/structure/B12602532.png)
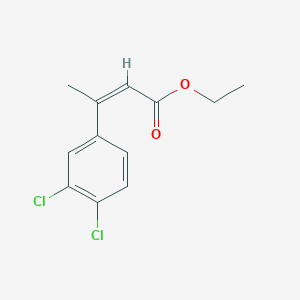
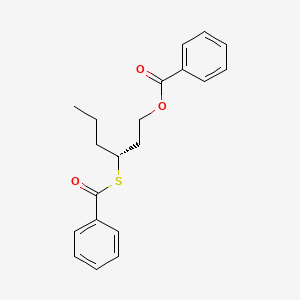


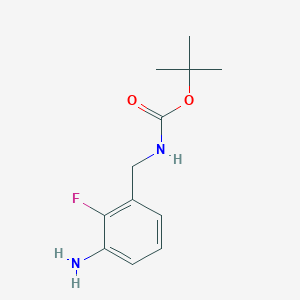
![2-({3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]prop-2-en-1-yl}oxy)pyridine](/img/structure/B12602573.png)



![(2-Chloropyridin-4-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12602607.png)
![4-[1-(2-Aminophenyl)-2,6-diphenyl-1,4-dihydropyridin-4-yl]phenol](/img/structure/B12602612.png)
![4-[2-[5-chloro-1-(diphenylmethyl)-1H-indol-3-yl]ethoxy]benzoic acid](/img/structure/B12602620.png)
